

Discovery and Isolation of Capsorubin from Lily Species: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Capsorubin

Cat. No.: B7823147

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capsorubin, a red xanthophyll carotenoid, is a significant pigment in various species of the *Lilium* genus, contributing to their vibrant orange and red flower coloration. This technical guide provides an in-depth overview of the discovery, biosynthesis, and, most importantly, the isolation of **capsorubin** from lily species. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the methodologies required to extract, purify, and characterize this potent antioxidant. The guide details experimental protocols, summarizes quantitative data, and includes visualizations to elucidate key pathways and workflows.

Introduction to Capsorubin in Lilium Species

Capsorubin is a C40 tetraterpenoid characterized by two cyclopentane rings, a conjugated polyene chain, and two hydroxyl groups. Its unique structure, particularly the presence of a conjugated keto group, contributes to its strong antioxidant properties. While most commonly associated with red peppers (*Capsicum annuum*), **capsorubin** is also a major carotenoid in the flowers of several lily species, including the tiger lily (*Lilium lancifolium*) and *Lilium pumilum*. In *L. pumilum*, **capsorubin** can constitute up to 80% of the total carotenoids[1]. The presence of **capsorubin**, along with the related compound capsanthin, is responsible for the characteristic orange to red hues of these flowers[1][2].

The biosynthesis of **capsorubin** in plants originates from the general carotenoid pathway. The final step involves the conversion of the yellow xanthophyll violaxanthin into the red **capsorubin**. This reaction is catalyzed by a single enzyme, capsanthin-**capsorubin** synthase (CCS)[1][3]. The gene encoding this enzyme has been successfully cloned from *Lilium lancifolium*, providing a molecular tool for understanding and potentially manipulating **capsorubin** production in plants[1][3].

Chemical and Physical Properties of Capsorubin

A summary of the key chemical and physical properties of **capsorubin** is presented in Table 1. This data is essential for its identification and characterization.

Property	Value
Molecular Formula	C ₄₀ H ₅₆ O ₄
Molecular Weight	600.88 g/mol
Appearance	Red crystalline solid
Melting Point	201 °C
Solubility	Soluble in acetone, chloroform, and oils; insoluble in water.
UV-Vis λ _{max} (in acetone)	~483 nm
Mass Spectrometry (ESI-MS)	[M+H] ⁺ at m/z 601.4

Experimental Protocols

This section provides a detailed, synthesized protocol for the extraction, isolation, and characterization of **capsorubin** from lily flowers. This protocol is based on established methods for carotenoid extraction from plant tissues and analytical data from studies involving lily species.

Plant Material and Preparation

- Plant Source: Fresh flowers of *Lilium lancifolium* or *Lilium pumilum* are recommended due to their high **capsorubin** content.

- **Harvesting:** Collect fully opened flowers, as carotenoid content is typically highest at this stage.
- **Preparation:** Separate the tepals (petals and sepals) from the rest of the flower. To prevent enzymatic degradation, the tepals should be immediately frozen in liquid nitrogen and then lyophilized (freeze-dried) to a constant weight. The dried tepals should be ground into a fine powder and stored at -80°C in the dark until extraction.

Extraction of Total Carotenoids

This protocol is designed to efficiently extract carotenoids while minimizing degradation. All steps should be performed under dim light.

- **Solvent Selection:** A mixture of acetone and methanol (2:1, v/v) is an effective solvent system for extracting a broad range of carotenoids from flower petals.
- **Extraction Procedure:**
 1. Weigh approximately 5 grams of the lyophilized lily tepal powder into a 50 mL conical tube.
 2. Add 25 mL of the acetone:methanol (2:1) solvent mixture.
 3. Homogenize the sample using a probe homogenizer for 1-2 minutes, or vortex vigorously for 5 minutes.
 4. Centrifuge the mixture at $5000 \times g$ for 10 minutes at 4°C .
 5. Carefully decant the supernatant into a clean round-bottom flask.
 6. Repeat the extraction process with the pellet using 15 mL of the solvent mixture until the pellet is colorless.
 7. Combine all supernatants.
- **Solvent Evaporation:** Evaporate the solvent from the combined extracts using a rotary evaporator at a temperature not exceeding 35°C .

Saponification

Saponification is a crucial step to hydrolyze esterified carotenoids and remove interfering lipids and chlorophylls.

- Reagent Preparation: Prepare a 10% (w/v) solution of potassium hydroxide (KOH) in methanol.
- Saponification Procedure:
 1. Redissolve the dried carotenoid extract from step 3.2 in 20 mL of diethyl ether.
 2. Add 20 mL of the 10% methanolic KOH solution.
 3. Flush the flask with nitrogen, seal it, and allow the mixture to stand in the dark at room temperature for 12-16 hours (overnight) with gentle stirring.
- Extraction of Unsaponifiable Matter:
 1. Transfer the saponified mixture to a separatory funnel.
 2. Add 50 mL of diethyl ether and 50 mL of a 10% aqueous sodium chloride solution.
 3. Shake the funnel gently to partition the carotenoids into the ether layer.
 4. Collect the upper ether layer.
 5. Repeat the extraction of the aqueous layer with 25 mL of diethyl ether twice more.
 6. Combine all ether fractions and wash them with distilled water until the washings are neutral to pH paper.
 7. Dry the ether phase over anhydrous sodium sulfate.
 8. Filter the solution and evaporate the diethyl ether to dryness under a stream of nitrogen.

Isolation of Capsorubin by Column Chromatography

Open column chromatography is used for the initial separation and purification of **capsorubin** from the total carotenoid extract.

- Stationary Phase: Silica gel 60 (70-230 mesh) is a suitable adsorbent.
- Column Packing: Prepare a slurry of the silica gel in hexane and pack it into a glass column (e.g., 30 cm x 2 cm).
- Sample Loading: Dissolve the dried, saponified extract in a minimal amount of the initial mobile phase (hexane) and load it onto the column.
- Elution: Elute the column with a stepwise gradient of increasing polarity. A typical gradient would be:
 - 100% Hexane (to elute carotenes)
 - Hexane with increasing percentages of acetone (e.g., 2%, 5%, 10%, 20%)
 - **Capsorubin**, being a polar xanthophyll, will elute at higher acetone concentrations.
- Fraction Collection: Collect the colored fractions and monitor the separation by thin-layer chromatography (TLC). The distinct red band corresponding to **capsorubin** should be collected.
- Purity Assessment: Analyze the collected fractions by HPLC to assess the purity of the isolated **capsorubin**.

Purification and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is used for the final purification and quantification of **capsorubin**.

- HPLC System: A system equipped with a photodiode array (PDA) detector is recommended to obtain spectral data for peak identification.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is suitable for separating carotenoids.
- Mobile Phase: A gradient elution with a mixture of methanol, acetonitrile, and water is commonly used. A typical gradient might start with a higher water content and gradually increase the organic solvent concentration.

- Detection: Monitor the elution at 483 nm, the approximate λ_{max} of **capsorubin**.
- Quantification: Prepare a calibration curve using a certified **capsorubin** standard. The concentration of **capsorubin** in the lily extract can then be determined by comparing the peak area of the sample to the calibration curve.

Data Presentation

The following tables summarize the quantitative data available on **capsorubin** and related carotenoids in lily species.

Table 2: Carotenoid Composition in Selected Lilium Species

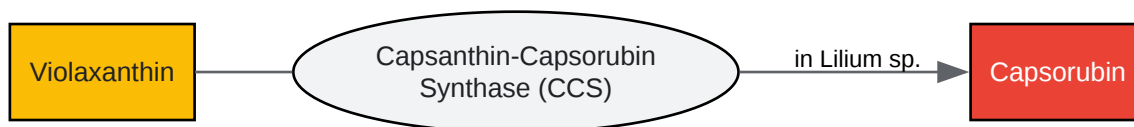
Lilium Species	Major Carotenoids	Capsorubin Content (% of Total Carotenoids)	Reference
Lilium pumilum	Capsorubin	Up to 80%	[1]
Lilium lancifolium	Capsanthin, Capsorubin	Not explicitly quantified, but present as a major pigment	[1][2]
Asiatic Hybrid Lilies (Red Cultivars)	Capsanthin	Present	[4]

Table 3: Analytical Data for **Capsorubin** Identification

Analytical Method	Parameter	Value	Reference
UPLC-MS/MS	Retention Time	~3.07 min (under specific conditions)	General Knowledge
[M+H] ⁺ (m/z)	601.4		
HPLC-PDA	λ_{max}	~483 nm	General Knowledge

Visualizations

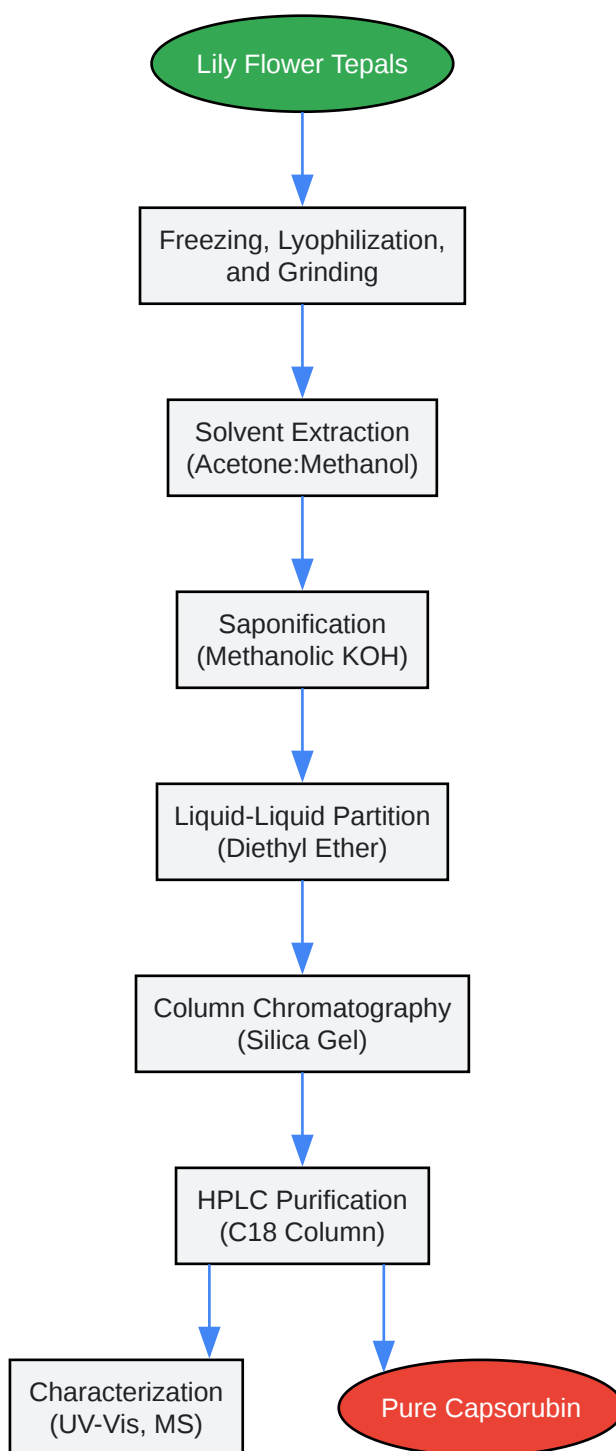
Biosynthetic Pathway of Capsorubin



[Click to download full resolution via product page](#)

Caption: Biosynthesis of **Capsorubin** from Violaxanthin in Lilium species.

Experimental Workflow for Capsorubin Isolation



[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and purification of **capsorubin** from lily flowers.

Conclusion

This technical guide has outlined the key aspects of the discovery and isolation of **capsorubin** from Liliun species. While **capsorubin** is a well-characterized carotenoid, its isolation from lilies requires a systematic approach involving careful sample preparation, efficient extraction, and multi-step purification. The provided protocols and data serve as a valuable resource for researchers aiming to isolate and study this potent antioxidant for applications in food science, pharmacology, and drug development. Further research is warranted to quantify the **capsorubin** content across a wider range of lily cultivars and to explore its bioactivities in various models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cloning and Functional Characterization of a Gene for Capsanthin-Capsorubin Synthase from Tiger Lily (*Lilium lancifolium* Thunb. 'Splendens') - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cloning and functional characterization of a gene for capsanthin-capsorubin synthase from tiger lily (*Lilium lancifolium* Thunb. 'Splendens') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Discovery and Isolation of Capsorubin from Lily Species: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7823147#discovery-and-isolation-of-capsorubin-from-lily-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com